Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-
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Overview
Description
Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with a chlorine atom and a complex alkyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- typically involves the chlorination of a benzene derivative followed by the introduction of the alkyl group through a series of organic reactions. One common method involves the use of Friedel-Crafts alkylation, where the benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the alkyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is crucial for its reactivity and applications in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(phenylethynyl)-
Uniqueness
Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
62153-76-8 |
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Molecular Formula |
C18H21ClO |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-propoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C18H21ClO/c1-4-13-20-17-11-7-15(8-12-17)18(2,3)14-5-9-16(19)10-6-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
BDEBUNKCCZBJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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